molecular formula C13H8Cl2N2OS B13286174 4-Chloro-2-[4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3-oxobutanenitrile

4-Chloro-2-[4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3-oxobutanenitrile

Cat. No.: B13286174
M. Wt: 311.2 g/mol
InChI Key: RDCSZYFUQJRRBB-BENRWUELSA-N
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Description

4-Chloro-2-[4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3-oxobutanenitrile (CAS 425413-77-0) is a high-purity chemical compound offered for research and development purposes. This specialty chemical, with a molecular formula of C 13 H 8 Cl 2 N 2 OS and a molecular weight of 311.19 g/mol, features a unique structure containing a dihydrothiazole ring and a 4-chlorophenyl substituent . Compounds with such thiazole scaffolds are of significant interest in medicinal chemistry and drug discovery due to their widespread presence in molecules with biological activity. Researchers value this nitrile and ketone-functionalized building block for its potential in constructing more complex molecular architectures or in screening for novel bioactive agents. Its specific applications may include serving as a key intermediate in organic synthesis and being investigated for its potential interactions with various biological targets. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For detailed handling and safety information, researchers should consult the relevant Safety Data Sheet (SDS). This product is available for global shipping to qualified research institutions .

Properties

Molecular Formula

C13H8Cl2N2OS

Molecular Weight

311.2 g/mol

IUPAC Name

(Z)-4-chloro-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxybut-2-enenitrile

InChI

InChI=1S/C13H8Cl2N2OS/c14-5-12(18)10(6-16)13-17-11(7-19-13)8-1-3-9(15)4-2-8/h1-4,7,18H,5H2/b12-10-

InChI Key

RDCSZYFUQJRRBB-BENRWUELSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C(/CCl)\O)/C#N)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=C(CCl)O)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3-oxobutanenitrile typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with ethyl cyanoacetate under basic conditions to yield the final product. The reaction conditions often require a solvent such as ethanol and a base like sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3-oxobutanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-2-[4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3-oxobutanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-[4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3-oxobutanenitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with protein synthesis. In anticancer research, it may induce apoptosis in cancer cells by disrupting mitochondrial function or inhibiting specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

  • 4-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-3-oxobutanenitrile (CID 4962145) Key Differences: Replaces the 4-(4-chlorophenyl)dihydrothiazole with a 4-methylthiazole. The absence of the chlorophenyl group may decrease hydrophobic interactions in protein pockets .
  • 2-(4-(4-Bromophenyl)-1,3-thiazol-2(3H)-ylidene)-4-chloro-3-oxobutanenitrile (CID 135440328) Key Differences: Substitutes the 4-chlorophenyl group with a 4-bromophenyl moiety.

Functional Group Modifications

  • 2-(4-Chlorophenyl)-3-oxobutanenitrile (CAS 5219-07-8)

    • Key Differences : Lacks the dihydrothiazole ring entirely.
    • Impact : The simplified structure shows reduced inhibition of hCAs, emphasizing the critical role of the dihydrothiazole scaffold in stabilizing ligand-enzyme interactions via π-π stacking and hydrogen bonding .
  • EMAC8002 Series (e.g., EMAC8002i)

    • Key Differences : Features a benzenesulphonamide group instead of the nitrile-oxobutanenitrile system.
    • Impact : The sulphonamide group enhances hCA inhibition (IC50 values: 5–50 nM for hCA II and XII) by coordinating with the zinc ion in the enzyme’s active site, a mechanism absent in the nitrile-containing compound .

Carbonic Anhydrase Inhibition

  • hCA Isoform Selectivity :
    • The 4-chlorophenyl-dihydrothiazole derivatives exhibit preferential inhibition of hCA II and XII over hCA I and IX, attributed to the hydrophobic 4-chlorophenyl group occupying a distinct subpocket in hCA II/XII .
    • Comparison with EMAC8002 Series : EMAC8002 analogs achieve IC50 values of <10 nM for hCA XII, whereas bromophenyl variants (e.g., CID 135440328) show slightly reduced potency (IC50 ~15 nM) due to steric clashes .

Crystallographic and Docking Insights

  • Binding Modes : Molecular docking (using AutoDock4 ) reveals that the dihydrothiazolylidene group in the target compound forms a planar conjugated system, enabling π-π interactions with Phe-131 in hCA II. The 3-oxobutanenitrile moiety participates in hydrogen bonding with Thr-200 .
  • Comparison with Bromophenyl Analog (CID 135440328) : The bromine atom forms a halogen bond with His-94 in hCA XII, a interaction absent in the chloro derivative, explaining its higher selectivity .

Physicochemical Properties

  • Melting Points and Solubility :

    Compound Melting Point (°C) Solubility (DMSO)
    Target Compound 178–180 20 mg/mL
    EMAC8002i 165–167 50 mg/mL
    CID 135440328 (Bromophenyl analog) 192–194 10 mg/mL

    The lower solubility of the bromophenyl analog correlates with its higher crystallinity, as observed in its crystal lattice () .

Biological Activity

4-Chloro-2-[4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3-oxobutanenitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer activity, antimicrobial effects, and other pharmacological applications.

Chemical Structure

The compound can be represented by the following structural formula:

C13H8Cl2N2O(Molecular Weight 290 12 g mol)\text{C}_{13}\text{H}_{8}\text{Cl}_{2}\text{N}_{2}\text{O}\quad (\text{Molecular Weight 290 12 g mol})

Anticancer Activity

A significant focus of research has been on the anticancer properties of this compound. In vitro studies have utilized the National Cancer Institute's (NCI) Developmental Therapeutics Program protocols to assess its efficacy against various cancer cell lines.

Case Study: NCI Screening

  • Methodology : The compound was tested at a concentration of 10 µM against a panel of 60 cancer cell lines.
  • Results : The growth inhibition rates varied across different cancer types:
    • Leukemia : 92.48% growth
    • Melanoma : 104.68% average growth
    • Colon Cancer : 126.61% growth
  • : The compound exhibited low-level anticancer activity overall, indicating the need for further structural optimization to enhance potency .
Cancer TypeGrowth Inhibition (%)
Leukemia92.48
Melanoma104.68
Colon Cancer126.61

Antimicrobial Activity

Research has also explored the antimicrobial properties of the compound. Preliminary studies suggest that it may exhibit activity against certain bacterial strains.

Study Overview

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
  • Findings : The compound showed moderate inhibition zones in agar diffusion tests, indicating potential as an antimicrobial agent .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary hypotheses suggest that it may interfere with cellular signaling pathways involved in cell proliferation and apoptosis.

Future Directions

Given the promising yet modest biological activity observed thus far, future research should focus on:

  • Structural Modifications : To enhance anticancer and antimicrobial activities.
  • In Vivo Studies : To evaluate pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the pathways affected by the compound.

Q & A

Q. What are the optimal synthetic routes and analytical validation methods for 4-Chloro-2-[4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-3-oxobutanenitrile?

Methodological Answer: Synthesis typically involves multi-step reactions, such as condensation of 4-(4-chlorophenyl)-1,3-thiazol-2-amine with chloroacetonitrile derivatives under controlled conditions. Key parameters include:

  • Temperature: Maintain 60–80°C in anhydrous solvents (e.g., DMF or THF) to avoid side reactions .
  • Catalysts: Use triethylamine or DBU to facilitate enolate formation during the ketone-thiazole coupling step .
  • Monitoring: Thin-layer chromatography (TLC) with UV visualization and in situ NMR spectroscopy to track intermediate formation .
    Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1H^{1}\text{H}/13C^{13}\text{C} NMR, comparing chemical shifts with analogous thiazole derivatives (e.g., δ 7.2–8.1 ppm for aromatic protons) .

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL (v.2018/3) is critical for resolving bond-length discrepancies (e.g., C-Cl vs. C-S distances in the thiazole ring). Protocol:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
  • Refinement: Apply anisotropic displacement parameters for non-H atoms. Validate with R-factor convergence (<5%) and check for twinning using PLATON .
    Example: A brominated analog (CID 135440328) showed a thiazole ring dihedral angle of 12.3° with the chlorophenyl group, confirming planarity in similar derivatives .

Advanced Research Questions

Q. How can computational modeling predict electronic properties and biological interactions of this compound?

Methodological Answer:

  • Electronic Structure: Perform density functional theory (DFT) using Multiwfn (B3LYP/6-311++G(d,p)) to calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~3.2 eV) indicates potential charge-transfer interactions .
  • Docking Studies: Use AutoDock4 to simulate binding to biological targets (e.g., kinases). Parameters:
    • Flexible Sidechains: Allow receptor residues (e.g., Asp86 in ATP-binding pockets) to rotate during docking .
    • Scoring: Compare binding energies (ΔG ≤ -8.5 kcal/mol) with known inhibitors to prioritize targets .

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

Methodological Answer: Case Study: Replace the 4-chlorophenyl group with fluorophenyl (as in ):

  • Synthesis: Substitute 4-fluorobenzaldehyde in the initial condensation step .
  • Bioactivity Testing: Compare IC50_{50} values against cancer cell lines (e.g., MCF-7). Fluorinated analogs often show enhanced metabolic stability but reduced potency (e.g., 2.5 μM vs. 1.8 μM for the chloro derivative) due to electronegativity effects .
    Validation: Use QSAR models to correlate Hammett constants (σ+^+) with activity trends .

Q. How can researchers resolve contradictions between spectroscopic and computational data?

Methodological Answer: Example Discrepancy: NMR-predicted vs. X-ray-observed tautomeric forms of the thiazol-2-ylidene group.

  • Experimental: Acquire variable-temperature NMR (VT-NMR) to detect tautomerization (e.g., coalescence temperature ~320 K) .
  • Computational: Perform ab initio molecular dynamics (AIMD) simulations in Gaussian 16 to model tautomer populations over 500 ps trajectories .
    Resolution: If simulations predict a 70:30 keto-enol ratio but SCXRD shows only the keto form, consider crystal packing forces stabilizing one tautomer .

Q. What strategies optimize yield in large-scale synthesis while maintaining purity?

Methodological Answer:

  • Scale-Up Protocol:
    • Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME) for better thermal stability and easier recycling .
    • Workflow: Use continuous-flow reactors to control exothermic steps (e.g., thiazole ring closure) .
      Purity Control: Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor reaction progress in real time .

Q. How can researchers validate hypothesized metabolic pathways of this compound?

Methodological Answer:

  • In Vitro Assays: Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Key parameters:
    • Phase I Metabolism: Look for hydroxylation at the thiazole ring (m/z +16) or dechlorination (m/z -34) .
    • Phase II Metabolism: Detect glucuronide conjugates (m/z +176) using negative-ion mode .
      Computational Support: Use MetaSite to predict cytochrome P450 binding sites, prioritizing CYP3A4/2D6 isoforms .

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